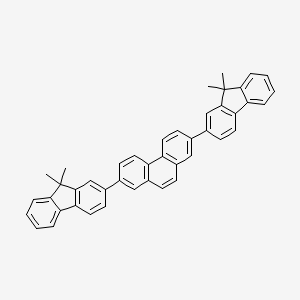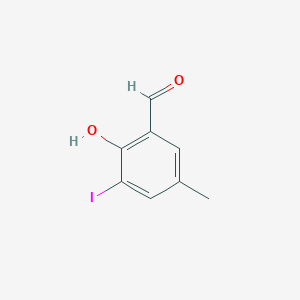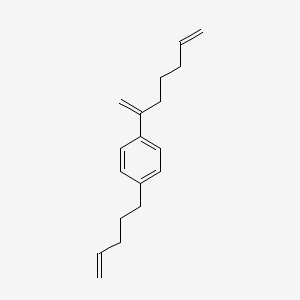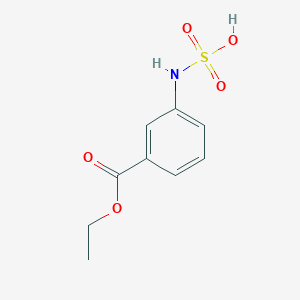
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons It is characterized by its unique structure, which includes two 9,9-dimethyl-9H-fluorene groups attached to a phenanthrene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene typically involves the coupling of 9,9-dimethyl-9H-fluorene derivatives with phenanthrene. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids or esters as reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or dimethylformamide, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in an industrial setting.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its excellent electronic properties.
Organic Electronics: The compound’s stability and electronic characteristics make it suitable for use in organic photovoltaic cells and field-effect transistors.
Biological Studies: While not as common, it can be used as a model compound in studies of polycyclic aromatic hydrocarbon interactions with biological systems.
Industrial Applications: It serves as a building block for the synthesis of more complex organic molecules used in various industrial processes.
Mecanismo De Acción
The mechanism by which 2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene exerts its effects is primarily related to its electronic structure. The compound can interact with other molecules through π-π stacking interactions, which are crucial in organic electronics. Its molecular targets and pathways involve the conduction of electrons or holes in semiconductor materials, making it an essential component in devices like LEDs and photovoltaic cells .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Dimethyl-9H-fluorene-2-yl-2-boronic acid: Used in similar applications but has different functional groups that affect its reactivity.
Bis(9,9-dimethyl-9H-fluoren-7-yl)amine: Another related compound with applications in organic electronics.
Uniqueness
2,7-Bis(9,9-dimethyl-9H-fluoren-2-YL)phenanthrene is unique due to its specific structural arrangement, which provides distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and optoelectronic devices.
Propiedades
Número CAS |
653599-48-5 |
|---|---|
Fórmula molecular |
C44H34 |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
2,7-bis(9,9-dimethylfluoren-2-yl)phenanthrene |
InChI |
InChI=1S/C44H34/c1-43(2)39-11-7-5-9-35(39)37-21-17-29(25-41(37)43)27-15-19-33-31(23-27)13-14-32-24-28(16-20-34(32)33)30-18-22-38-36-10-6-8-12-40(36)44(3,4)42(38)26-30/h5-26H,1-4H3 |
Clave InChI |
OFCORRMCQLMXKE-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=CC5=C(C=C4)C6=C(C=C5)C=C(C=C6)C7=CC8=C(C=C7)C9=CC=CC=C9C8(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-2-phenoxyethan-1-one](/img/structure/B12519541.png)
![methyl 2-oxo-6-phenylsulfanyl-4-(1,2,3-trihydroxypropyl)-3a,4,7,7a-tetrahydro-3H-pyrano[3,4-d][1,3]oxazole-6-carboxylate](/img/structure/B12519542.png)


![N-{2-[(1-Methyl-1H-indole-2-carbonyl)amino]benzoyl}-L-phenylalanine](/img/structure/B12519570.png)
![N-Formyl-L-alanyl-N-[(2S)-6-amino-1-oxohexan-2-yl]-L-phenylalaninamide](/img/structure/B12519571.png)
![Methyl 3-[4-hydroxy-3-(sulfooxy)phenyl]prop-2-enoate](/img/structure/B12519577.png)
![1-[(4-Boronophenyl)methyl]-6-methylquinolin-1-ium bromide](/img/structure/B12519583.png)


![3-Methyl-1-(4-methylphenyl)-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12519599.png)
